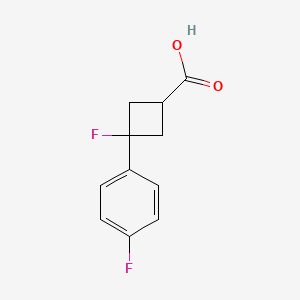

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid

Descripción general

Descripción

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H10F2O2 and a molecular weight of 2122 It is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group

Métodos De Preparación

The synthesis of 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4-fluorophenylacetic acid, followed by fluorination and carboxylation reactions. The reaction conditions typically involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Design and Development

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid has been utilized in the design of novel pharmaceuticals due to its unique structural features that allow for interaction with biological targets. Its fluorinated structure enhances metabolic stability and bioavailability, making it a candidate for further development in drug discovery.

2. Antitumor Activity

Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, research into the derivatives of cyclobutane carboxylic acids has shown potential against various cancer cell lines, suggesting that this compound could be explored for similar therapeutic effects .

3. Inhibitors of Enzymatic Activity

The compound may also serve as a scaffold for developing inhibitors targeting specific enzymes involved in disease pathways. Its ability to form stable interactions with enzyme active sites can lead to the design of potent inhibitors, particularly in the context of protein tyrosine phosphatases, which are implicated in cancer and diabetes .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be used as a building block for synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

2. Coatings and Adhesives

Fluorinated compounds are known for their low surface energy properties, which can improve the performance of coatings and adhesives. Incorporating this compound into formulations could enhance water repellency and durability .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in modulation of biological pathways and subsequent physiological effects .

Comparación Con Compuestos Similares

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid: This compound has a similar structure but with the fluorine atoms positioned differently on the phenyl ring.

cis-2-Phenylcyclobutanecarboxylic acid: This compound lacks the fluorine substitution, providing a basis for comparison of the effects of fluorine atoms on chemical and biological properties.

cis-3-(p-Fluorophenyl)cyclobutanecarboxylic acid: Another related compound with different substitution patterns, useful for studying structure-activity relationships.

These comparisons highlight the unique features of this compound, particularly the influence of fluorine atoms on its properties and applications.

Actividad Biológica

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. The presence of fluorine atoms in its structure enhances its biological activity and pharmacokinetic properties, making it a candidate for various studies, especially in oncology.

- Molecular Formula : C11H10F2O2

- Molecular Weight : 212.19 g/mol

- CAS Number : 2007916-35-8

- Purity : 97% .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of various compounds similar to this compound against cancer cell lines. For instance, compounds with structural similarities have shown significant activity against A2780 human ovarian cancer cells, with IC50 values indicating potent inhibition of cell growth .

The biological activity of fluorinated compounds often relates to their ability to interact with biological targets. The incorporation of fluorine can enhance binding affinity and metabolic stability. In studies involving related compounds, mechanisms such as inhibition of key enzymes or disruption of cellular pathways have been observed, contributing to their anticancer properties .

Case Studies and Research Findings

- Anticancer Activity : A study focusing on the structure-activity relationship (SAR) of fluorinated cyclobutane derivatives demonstrated that modifications at the phenyl ring significantly influenced antiproliferative potency. The presence of fluoro substituents was crucial for enhancing the interaction with cancer cell targets .

- Comparative Analysis : A comparative analysis of various fluorinated compounds revealed that those containing a cyclobutane structure exhibited superior biological activity compared to their non-fluorinated counterparts. This suggests that the unique three-dimensional conformation provided by the cyclobutane ring plays a role in enhancing biological interactions .

Data Table: Antiproliferative Activity Comparison

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A2780 (Ovarian Cancer) |

| Compound A (similar structure) | 0.085 | A2780 |

| Compound B (similar structure) | 0.019 | A2780 |

| Compound C (similar structure) | 0.190 | A2780 |

Propiedades

IUPAC Name |

3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-9-3-1-8(2-4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPSAJZYTTYMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178195 | |

| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-(4-fluorophenyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007920-55-8 | |

| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-(4-fluorophenyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.